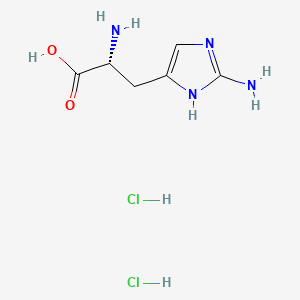
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, making it a unique derivative of prop-2-en-1-one.
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparación Con Compuestos Similares
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(4-Fluorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl rings.
1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
1-(3-Chloro-2-methylphenyl)prop-2-en-1-one: Methyl substitution instead of fluorine, affecting its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C9H6ClFO |
|---|---|
Peso molecular |
184.59 g/mol |
Nombre IUPAC |
1-(3-chloro-2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5H,1H2 |
Clave InChI |
ZSSLDZCKJIOGKO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)


